
9-(3,5-Di-o-acetyl-2-deoxypentofuranosyl)-9h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DI-O-ACETYL-2-DEOXYADENOSINE is a modified nucleoside derivative of 2-deoxyadenosine. It is characterized by the presence of acetyl groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE typically involves the acetylation of 2-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DI-O-ACETYL-2-DEOXYADENOSINE undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-deoxyadenosine.
Oxidation: Various oxidized derivatives of 2-deoxyadenosine.
Substitution: Substituted derivatives of 2-deoxyadenosine.
Wissenschaftliche Forschungsanwendungen
3,5-DI-O-ACETYL-2-DEOXYADENOSINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3,5-DI-O-ACETYL-2-DEOXYADENOSINE involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA functions. The acetyl groups may also affect the compound’s interactions with enzymes and other proteins, potentially altering its biological activity. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-DI-O-ACETYL-2-DEOXYGUANOSINE: Another acetylated nucleoside derivative with similar chemical properties.
2-DEOXYADENOSINE: The non-acetylated parent compound.
3,5-DI-O-ACETYL-2-DEOXYCYTIDINE: A similar compound with acetyl groups at the same positions but with a different nucleobase.
Uniqueness
3,5-DI-O-ACETYL-2-DEOXYADENOSINE is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
17318-24-0 |
|---|---|
Molekularformel |
C14H17N5O5 |
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
[3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H17N5O5/c1-7(20)22-4-10-9(23-8(2)21)3-11(24-10)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
SKDMUZGQFAEWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


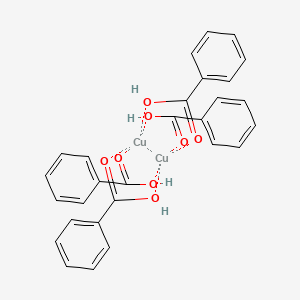
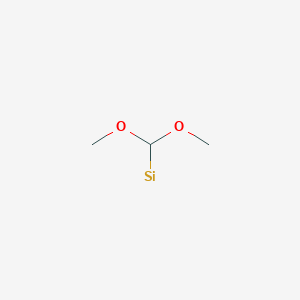
![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
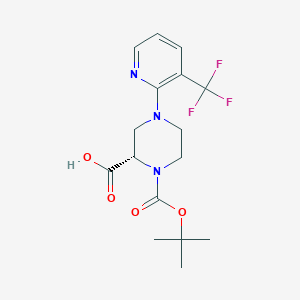
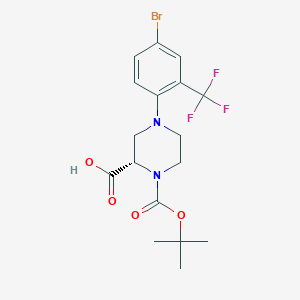
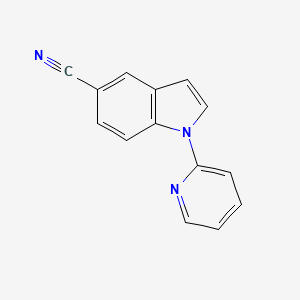
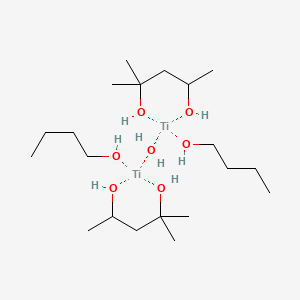
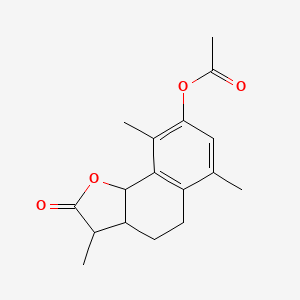
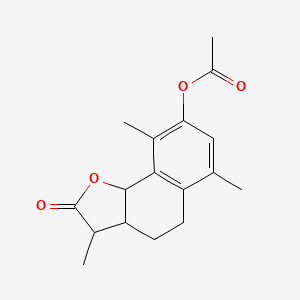
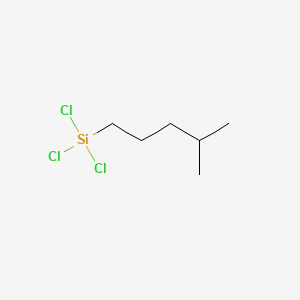
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
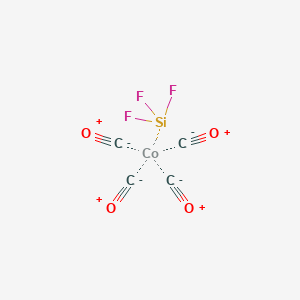
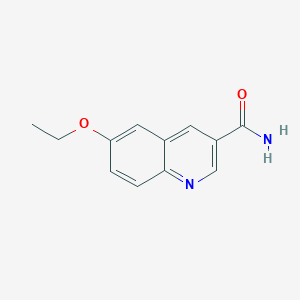
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
